5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the triazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. For example, the synthesis may involve the use of methoxylation agents and triazole-forming reagents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazole derivatives .
Scientific Research Applications
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and triazole derivatives, such as:
- (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
- Pyrrolizines and pyrrolidine-2-one derivatives
Uniqueness
What sets 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride apart is its specific stereochemistry and the presence of both a methoxypyrrolidine and a triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H15ClN4O |
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Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C8H14N4O.ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);1H/t6-,7+;/m1./s1 |
InChI Key |
KEBSKCOOXSBUCC-HHQFNNIRSA-N |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl |
Canonical SMILES |
CC1=NC(=NN1)C2CC(CN2)OC.Cl |
Origin of Product |
United States |
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